3-(3-methoxyphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1040640-08-1
Cat. No.: VC11960696
Molecular Formula: C23H18N4O4S2
Molecular Weight: 478.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040640-08-1 |
|---|---|
| Molecular Formula | C23H18N4O4S2 |
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H18N4O4S2/c1-29-16-8-6-14(7-9-16)21-25-19(31-26-21)13-33-23-24-18-10-11-32-20(18)22(28)27(23)15-4-3-5-17(12-15)30-2/h3-12H,13H2,1-2H3 |
| Standard InChI Key | GDZZUXMYYONTHN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4 |
Introduction
Synthesis of Thieno[3,2-d]pyrimidine Derivatives
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic synthesis techniques. Common methods include the reaction of thiophene derivatives with pyrimidine precursors under acidic or basic conditions. For instance, the formation of the thienopyrimidine core can be achieved through condensation and cyclization reactions starting from commercially available starting materials.
| Synthetic Steps | Reagents | Conditions |
|---|---|---|
| Condensation | Thiophene derivatives, pyrimidine precursors | Acidic or basic conditions |
| Cyclization | Formamide or formic acid derivatives | Specific temperature and solvent conditions |
Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
Thieno[3,2-d]pyrimidine derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. These compounds can interact with specific enzymes or receptors in biological systems, leading to significant inhibition against cancer cell proliferation and other pathological conditions.
| Biological Activity | Mechanism of Action | Potential Applications |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes | Treatment of bacterial infections |
| Anticancer | Inhibition of cancer cell proliferation | Cancer therapy |
| Antimycobacterial | Inhibition of cytochrome bd oxidase | Treatment of tuberculosis |
Potential Applications
Given their biological activities, thieno[3,2-d]pyrimidine derivatives have potential applications in various fields, including medicinal chemistry and pharmaceutical research. They can serve as lead compounds in drug development, particularly for diseases where antimicrobial or anticancer activities are beneficial.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume